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Introduction
Oxazine 1 is a fluorescent dye belonging to the oxazine class of heterocyclic compounds. Its

favorable photophysical properties, including strong absorption in the red region of the

spectrum and a high molar extinction coefficient, make it a valuable tool for various

fluorescence-based applications. In the field of super-resolution microscopy, Oxazine 1 and its

structural analogs, such as ATTO 655, have emerged as powerful probes for techniques like

direct Stochastic Optical Reconstruction Microscopy (dSTORM). This is due to their ability to

undergo reversible photoswitching between a fluorescent "on" state and a long-lived dark "off"

state, a prerequisite for single-molecule localization microscopy.

These application notes provide a comprehensive overview of the use of Oxazine 1 and its

analogs in super-resolution imaging, complete with detailed protocols for sample preparation,

labeling, and imaging to guide researchers in achieving high-quality super-resolved images.

Photophysical Properties and Photoswitching
Mechanism
Oxazine 1 and its analogs exhibit spectral properties that are well-suited for biological imaging,

with excitation and emission maxima in the far-red region, minimizing autofluorescence from
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cellular components.[1][2] The key to their application in dSTORM lies in their photoswitching

capability, which is typically induced by high-intensity laser light in the presence of a reducing

agent in the imaging buffer.[3]

The photoswitching mechanism involves the transition of the dye to a transient excited state

upon laser excitation, from which it can enter a long-lived dark state. For oxazine dyes, this

dark state is understood to be a stable radical anion formed through reduction by a thiol-

containing compound in the imaging buffer.[4][5] This reduced state is non-fluorescent.

Spontaneous or light-induced oxidation returns the molecule to its fluorescent ground state,

allowing for the detection of individual molecules over time. The structure of the photoswitched

dark species has been identified as the fully reduced and protonated form of the oxazine.[3][4]

This cycle of photoswitching can be repeated multiple times, enabling the localization of a large

number of molecules to reconstruct a super-resolved image.[5]

Quantitative Data Presentation
The following table summarizes the key photophysical and photoswitching parameters for

Oxazine 1 and its close analog, ATTO 655, which is frequently used in super-resolution

microscopy studies.
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Property Oxazine 1 ATTO 655 Notes

Excitation Maximum

(λex)
~650 nm[2] 663 nm[6] In aqueous buffer.

Emission Maximum

(λem)
~670 nm[2] 684 nm[7] In aqueous buffer.

Molar Extinction

Coefficient (ε)
>100,000 M⁻¹cm⁻¹[2] 110,000 M⁻¹cm⁻¹

A high value indicates

efficient light

absorption.

Fluorescence

Quantum Yield (Φ)
0.11 (in ethanol)[8] 0.30 (in water)

Represents the

efficiency of photon

emission after

absorption.

Photon Count per

Switching Event
Not explicitly reported ~1105[7]

Crucial for localization

precision.

Duty Cycle Not explicitly reported ~0.001[9]

Low duty cycle is

essential for

separating single-

molecule events.

Switching Cycles Not explicitly reported 400 - 3,000[5]

Indicates the

photostability and

robustness of the dye

for dSTORM.

Note: Quantitative data for Oxazine 1 in the context of super-resolution microscopy is limited.

The data for ATTO 655, a structurally similar and widely used oxazine dye for dSTORM, is

provided as a reference.

Experimental Protocols
Protocol 1: Immunofluorescence Labeling for dSTORM
This protocol describes the labeling of cellular structures using primary and secondary

antibodies, with the secondary antibody conjugated to an oxazine dye such as ATTO 655.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.aatbio.com/products/oxazine-1-cas-24796-94-9
https://www.metabion.com/knowledge-hub/modifications/atto-655
https://www.aatbio.com/products/oxazine-1-cas-24796-94-9
https://www.microscopyu.com/pdfs/Dyes-and-Fluorescent-Proteins-for-STORM-Imaging.pdf
https://www.aatbio.com/products/oxazine-1-cas-24796-94-9
https://omlc.org/spectra/PhotochemCAD/html/oxazine-1.html
https://www.microscopyu.com/pdfs/Dyes-and-Fluorescent-Proteins-for-STORM-Imaging.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3272503/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2688868/
https://www.benchchem.com/product/b1202645?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202645?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Cells grown on high-precision glass coverslips (#1.5H)

Phosphate-buffered saline (PBS)

Fixation buffer: 4% paraformaldehyde (PFA) in PBS

Permeabilization buffer: 0.1% Triton X-100 in PBS

Blocking buffer: 3% bovine serum albumin (BSA) in PBS

Primary antibody specific to the target protein

Oxazine dye-conjugated secondary antibody (e.g., Goat anti-Mouse IgG (H+L) Cross-

Adsorbed Secondary Antibody, ATTO 655)

Mounting medium suitable for super-resolution microscopy

Procedure:

Cell Culture and Fixation:

Plate cells on high-precision glass coverslips to an appropriate confluency (e.g., 70-80%).

Wash the cells twice with pre-warmed PBS.

Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Permeabilization:

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room

temperature.

Wash the cells three times with PBS for 5 minutes each.

Blocking:
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Block non-specific antibody binding by incubating the cells in 3% BSA in PBS for 1 hour at

room temperature.

Primary Antibody Incubation:

Dilute the primary antibody in the blocking buffer to its recommended concentration.

Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or

overnight at 4°C.

Wash the cells three times with PBS containing 0.1% BSA for 5 minutes each.

Secondary Antibody Incubation:

Dilute the oxazine dye-conjugated secondary antibody in the blocking buffer to its

recommended concentration (typically 1-5 µg/mL).

Incubate the cells with the secondary antibody solution for 1 hour at room temperature,

protected from light.

Wash the cells three times with PBS for 5 minutes each, protected from light.

Sample Mounting:

Mount the coverslip onto a microscope slide using a suitable mounting medium for super-

resolution imaging. Seal the coverslip with nail polish to prevent drying.

Protocol 2: dSTORM Imaging
This protocol outlines the general procedure for acquiring dSTORM data using a microscope

equipped for single-molecule localization.

Materials:

dSTORM imaging buffer (see recipe below)

Microscope with high-power lasers (e.g., 640-647 nm), a high numerical aperture (NA)

objective (≥1.4), and a sensitive camera (EMCCD or sCMOS).
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dSTORM Imaging Buffer Recipe:

A common dSTORM buffer for oxazine dyes consists of an oxygen-scavenging system and a

thiol. The buffer should be prepared fresh before each imaging session.

Buffer Stock: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl

Oxygen Scavenging System (GLOX):

Glucose Oxidase: 0.5 mg/mL

Catalase: 40 µg/mL

Glucose: 10% (w/v)

Reducing Agent:

10-50 mM Mercaptoethylamine (MEA)

Procedure:

Microscope Setup:

Mount the prepared sample on the microscope stage.

Locate the region of interest using a low laser power to avoid photobleaching.

Buffer Exchange:

Carefully replace the buffer in the sample with the freshly prepared dSTORM imaging

buffer.

Image Acquisition:

Increase the laser power to a high intensity (typically 1-10 kW/cm²) to induce

photoswitching of the oxazine dye molecules.[10]

The high laser power will drive most of the fluorophores into the dark state.
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Begin acquiring a time-lapse series of images (typically 10,000 to 40,000 frames) with a

short exposure time (e.g., 20-50 ms).[10]

A small fraction of molecules will spontaneously return to the fluorescent state in each

frame, appearing as well-separated single-molecule events.

Optionally, a low-power UV or violet laser (e.g., 405 nm) can be used to facilitate the

reactivation of the fluorophores from the dark state.

Data Analysis:

Process the acquired image series using a single-molecule localization software (e.g.,

ThunderSTORM, rapidSTORM).

The software will detect and localize the position of each single-molecule event with sub-

diffraction precision.

Reconstruct the final super-resolution image from the list of localized coordinates.

Visualizations

Photoswitching Mechanism of Oxazine Dyes in dSTORM
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Caption: Photoswitching of Oxazine 1 in dSTORM.

Experimental Workflow for dSTORM Imaging with Oxazine 1
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Caption: dSTORM Experimental Workflow.

Conclusion
Oxazine 1 and its analogs are robust and versatile fluorescent probes for super-resolution

microscopy, particularly for dSTORM. Their favorable photophysical properties and reliable

photoswitching characteristics enable the acquisition of high-quality, super-resolved images of

subcellular structures. By following the detailed protocols provided in these application notes,

researchers can effectively utilize these dyes to push the boundaries of fluorescence imaging

and gain deeper insights into complex biological processes at the nanoscale.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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